Cas no 101153-61-1 (Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI))
![Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI) structure](https://fr.kuujia.com/scimg/cas/101153-61-1x500.png)
101153-61-1 structure
Nom du produit:Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI)
Numéro CAS:101153-61-1
Le MF:C35H44O13
Mégawatts:672.71607208252
CID:153343
Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI)
- Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylen
- (-)-Ixerin R
- Azuleno[4,5-b]furan, benzeneacetic acid deriv.
- Benzeneaceticacid, 4-hydroxy-, 6'-ester with 8-(b-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl2-hydroxy-3-methylpentanoate
- Ixerin R
- Pentanoic acid, 2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-β-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester (9CI)
-
- Piscine à noyau: 1S/C35H44O13/c1-6-15(2)28(38)34(43)45-23-11-16(3)21-13-22(17(4)26(21)32-27(23)18(5)33(42)48-32)46-35-31(41)30(40)29(39)24(47-35)14-44-25(37)12-19-7-9-20(36)10-8-19/h7-10,15,21-24,26-32,35-36,38-41H,3-6,11-14H2,1-2H3
- La clé Inchi: KAQPATNEOPHOGD-UHFFFAOYSA-N
- Sourire: CCC(C(C(OC1C2C(OC(C2=C)=O)C2C(CC(C2=C)OC2C(O)C(O)C(O)C(COC(CC3C=CC(O)=CC=3)=O)O2)C(=C)C1)=O)O)C
Propriétés calculées
- Qualité précise: 272.08309
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 48
- Le xlogp3: 0.455
Propriétés expérimentales
- Dense: 1.38±0.1 g/cm3(Predicted)
- Point d'ébullition: 858.5±65.0 °C(Predicted)
- Le PSA: 52.54
- Le PKA: 9.80±0.15(Predicted)
Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI) Littérature connexe
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
101153-61-1 (Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI)) Produits connexes
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
